Home > Products > Screening Compounds P28392 > 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide -

4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Catalog Number: EVT-4231838
CAS Number:
Molecular Formula: C25H24F2N2O2
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • 1,4-DHP Ring: Exists in a boat conformation, with the 3-fluorophenyl substituent occupying a pseudo-axial position. []
  • Cyclohexanone Ring: Adopts a half-chair conformation. []
  • Carboxamide Group: The carboxyl group tends to be coplanar with the endocyclic double bond due to π conjugation. []
Mechanism of Action

1,4-DHPs are known to bind to L-type calcium channels, primarily in their inactivated state. [] This binding interferes with the influx of calcium ions into cells, leading to various physiological effects. The specific activity of this compound would depend on factors like its binding affinity for the channel, selectivity for different subtypes of calcium channels, and its overall pharmacokinetic profile.

Applications
  • Cardiovascular Research: Investigating its potential as a calcium channel blocker and its effects on cardiovascular function. [] This could involve studying its influence on blood pressure regulation, cardiac contractility, and vascular tone.

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound shares the core structure of a 1,4-dihydropyridine (1,4-DHP) ring fused to a cyclohexanone ring with the target compound, 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Both compounds also possess a carboxyl group at position 3 of the 1,4-DHP ring and three methyl substituents on the cyclohexanone ring (two at position 7 and one at position 2). []

Relevance: The structural similarities highlight the shared chemical class and potential pharmacological relevance of these compounds, particularly in the context of calcium channel modulation. Both compounds belong to the 1,4-dihydropyridine class, known for its calcium channel antagonist activity. []

Compound Description: Similar to the target compound, this structure features a 1,4-DHP ring fused with a cyclohexanone ring and three methyl groups on the cyclohexanone moiety. Both also share an aryl substituent at position 4 of the 1,4-DHP ring. []

Relevance: This compound exhibits a close structural resemblance to 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, emphasizing their shared chemical framework and potential for similar biological activities. The similar arrangement of the 1,4-DHP and cyclohexanone rings suggests a potential common binding mode or interaction with biological targets. []

Racemic Ethyl 4-(2-Fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound shares the core structure of a 1,4-dihydropyridine ring fused to a cyclohexanone ring with the target compound. Both also have an aryl substituent at position 4 of the 1,4-DHP ring and an ester group at position 3. Additionally, both compounds have three methyl substituents on the cyclohexanone ring. []

Relevance: The presence of a fluorine atom on the aryl substituent in both this compound and 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide suggests a potential structure-activity relationship. The similar positions of the fluorine atoms could influence the compounds' interactions with biological targets, potentially impacting their calcium modulatory properties. []

Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

Compound Description: This compound shares the core 1,4-DHP and cyclohexanone ring structure with 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Both compounds feature an aryl group at position 4 of the 1,4-DHP ring, a carboxyl group at position 3, and three methyl substituents on the cyclohexanone ring. []

Relevance: The key difference lies in the halogen substituent on the aryl ring, with this compound having a chlorine atom at the para position, while the target compound has a fluorine atom at the meta position. This difference highlights the potential impact of halogen substitution on the biological activity of these compounds. []

Methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

Compound Description: This compound belongs to the same class of 1,4-dihydropyridines as 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, sharing the characteristic fused ring system of 1,4-DHP and cyclohexanone. Both have three methyl groups on the cyclohexanone ring and an aryl substituent at position 4 of the 1,4-DHP ring. []

Relevance: The difference lies in the substituent on the aryl ring. While the target compound has a fluorine atom at the meta position, this compound has an isopropyl group at the para position. This variation allows for exploring the impact of different substituents on the pharmacological properties of these compounds. []

4-(4-hydroxy-3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid methyl ester

Compound Description: Similar to the target compound, this compound features the 1,4-DHP and cyclohexanone ring system with three methyl groups on the cyclohexanone ring. They also share a carboxyl group at position 3 of the 1,4-DHP ring. []

Relevance: The difference lies in the substituents on the aryl ring at position 4. While the target compound has a fluorine atom at the meta position, this compound has a hydroxyl group at the para position and a methoxy group at the meta position. This difference emphasizes the role of substituents in influencing the potential biological activity of these compounds. []

Alkyl 4-aryl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylates

Compound Description: This class of compounds, which includes a range of alkyl esters, shares the core structure of a 1,4-dihydropyridine ring fused to a cyclohexanone ring with 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. []

Relevance: The presence of an aryl group at position 4 and the variation in the alkyl ester group at position 3 of the 1,4-DHP ring highlights a potential structure-activity relationship. This class of compounds, including the target compound, has been explored for its potential as calcium channel modulators. []

4,N-Diaryl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamides

Compound Description: This class of compounds is characterized by the presence of two aryl substituents, one at position 4 of the 1,4-DHP ring and the other on the nitrogen atom of the carboxamide group at position 3. 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a specific example within this broader class, with fluorine atoms on both aryl rings. [, ]

Relevance: The presence of two aryl groups and their substitution patterns significantly impact the biological activities and pharmacological properties of these compounds. This class, including the target compound, has been investigated for its potential therapeutic applications. [, ]

Benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Compound Description: This compound, while structurally similar to the target compound, features a cyclopentane ring instead of a cyclohexanone ring fused to the 1,4-DHP moiety. Both compounds have halogen substituents on the aryl ring at position 4 of the 1,4-DHP ring. []

Relevance: The structural similarities and differences between this compound and 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide provide valuable insights into the structure-activity relationship. Specifically, the impact of the ring size and halogen substitution on the biological activity of these compounds can be investigated. []

3-Pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound, like the target compound, belongs to the 1,4-dihydropyridine class with a cyclohexanone ring fused to the 1,4-DHP moiety. Both compounds share a halogen-substituted aryl ring at position 4 of the 1,4-DHP ring and three methyl groups on the cyclohexanone ring. []

Relevance: The distinct structural feature of this compound is the presence of a pyridylmethyl group attached to the carboxyl group at position 3 of the 1,4-DHP ring. This difference allows for the exploration of diverse substituents and their impact on the pharmacological properties of this class of compounds, including 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. []

Properties

Product Name

4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

IUPAC Name

4-(3-fluorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

Molecular Formula

C25H24F2N2O2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H24F2N2O2/c1-14-21(24(31)29-18-9-7-16(26)8-10-18)22(15-5-4-6-17(27)11-15)23-19(28-14)12-25(2,3)13-20(23)30/h4-11,22,28H,12-13H2,1-3H3,(H,29,31)

InChI Key

IEDUFPJDEBZEAB-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.